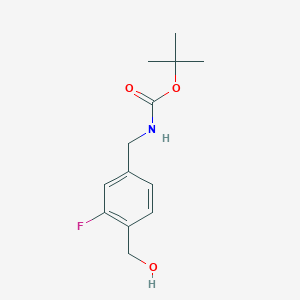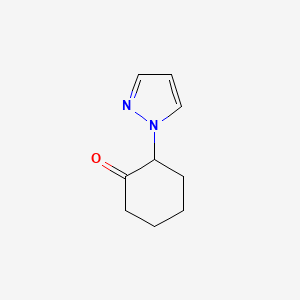
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.
Cyano Group Introduction: The addition of a cyano group to the prop-2-enamide backbone.
Amidation: The formation of the amide bond with the 2,5-dichlorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxyacetophenone.
Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-2-amino-N-(2,5-dichlorophenyl)prop-2-enamide.
Substitution: Formation of 3-(5-substituted-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups suggests that it may interact with biological targets in a specific manner.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interacting with DNA/RNA: Binding to nucleic acids to influence gene expression.
相似化合物的比较
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
Uniqueness
The uniqueness of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C16H9BrCl2N2O2 |
|---|---|
分子量 |
412.1 g/mol |
IUPAC 名称 |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H9BrCl2N2O2/c17-11-1-4-15(22)9(6-11)5-10(8-20)16(23)21-14-7-12(18)2-3-13(14)19/h1-7,22H,(H,21,23)/b10-5+ |
InChI 键 |
DWDQCQLWMGLXRL-BJMVGYQFSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)

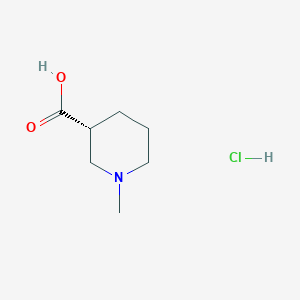
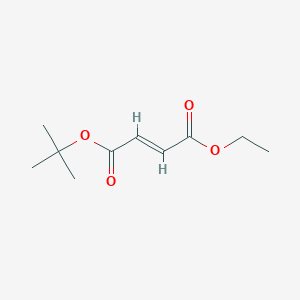

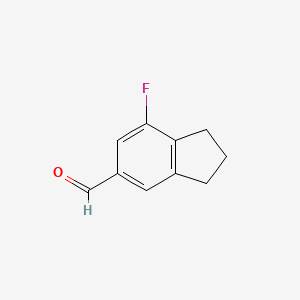
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
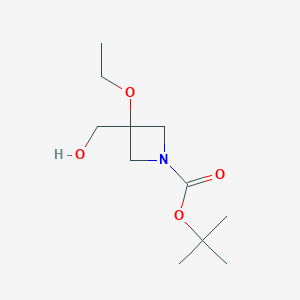

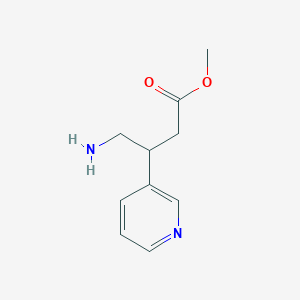
![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)

